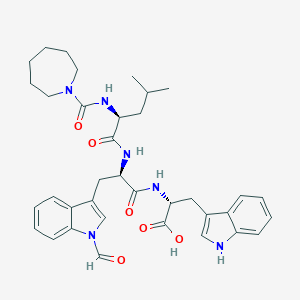
BQ-610
Overview
Description
Mechanism of Action
Target of Action
BQ-610, also known as AZEPANE-1-CARBONYL-LEU-D-TRP(FOR)-D-TRP-OH, is a highly potent and selective antagonist for the Endothelin receptor type A (ETA) . The ETA receptor is a G protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor peptide .
Mode of Action
This compound interacts with the ETA receptor, blocking the binding of endothelin-1 . This prevents the activation of the receptor and inhibits the downstream signaling pathways that lead to vasoconstriction . This compound is about 30,000 times more selective for ETA receptors than for ETB receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin-1 signaling pathway. By antagonizing the ETA receptor, this compound inhibits the activation of adenylate cyclase, which is induced by endothelin-1 and endothelin-3 . This results in a decrease in the production of cyclic AMP, a second messenger involved in various cellular responses .
Result of Action
The antagonistic action of this compound on the ETA receptor leads to a reduction in endothelin-induced vasoconstriction . This can have therapeutic implications in conditions characterized by excessive vasoconstriction, such as hypertension and myocardial ischemia . Furthermore, this compound has been found to inhibit ET-1 induced mitogenesis in airway smooth muscle cells in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, such as the presence of other competing ligands, the expression levels of the ETA receptor, and the overall state of the cardiovascular system.
Biochemical Analysis
Biochemical Properties
BQ-610 interacts with the ETA receptor, a G protein-coupled receptor found in various tissues, including the cardiovascular system . It has been found to inhibit ET-1- and ET-3-induced activation of adenylate cyclase . This interaction with the ETA receptor and subsequent inhibition of adenylate cyclase is a key aspect of its biochemical activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It attenuates ET-induced reduction in cardiac output . In the context of cardiovascular diseases, this effect on cardiac output can have significant implications for heart function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ETA receptor, leading to the inhibition of adenylate cyclase . This inhibition prevents the conversion of ATP to cyclic AMP, thus reducing the intracellular levels of cyclic AMP and affecting various cellular processes regulated by this second messenger .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be stable and effective in inhibiting ET-1- and ET-3-induced activation of adenylate cyclase . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not reported in the available literature.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving zebrafish embryos infected with Mycobacterium marinum, it was found that the NP formulation of this compound improves survival and reduces bacterial burden in the infected embryos after treatment when compared to its free form .
Metabolic Pathways
Given its role as an ETA receptor antagonist, it is likely involved in pathways related to endothelin signaling .
Transport and Distribution
Given its role as an ETA receptor antagonist, it is likely to be distributed in tissues where ETA receptors are present .
Subcellular Localization
Given its role as an ETA receptor antagonist, it is likely to be localized in the cell membrane where ETA receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BQ610 involves the coupling of specific amino acids and protective groups. The process typically includes:
Formation of Azepane-1-carbonyl-Leu-D-Trp: This step involves the coupling of azepane-1-carbonyl with leucine and D-tryptophan.
Addition of (For)-D-Trp-OH: The final step involves the addition of formyl-D-tryptophan to the previously formed compound.
Industrial Production Methods
Industrial production of BQ610 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
BQ610 primarily undergoes:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
BQ610 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
BQ123: Another endothelin A receptor antagonist but less potent than BQ610.
Bosentan: A dual endothelin receptor antagonist with broader effects.
Uniqueness of BQ610
BQ610 is unique due to its high selectivity and potency for endothelin A receptors. It is approximately 30,000 times more selective for endothelin A receptors compared to endothelin B receptors, making it a highly valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRPPJQBFQWSC-OJDZSJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161768 | |
| Record name | BQ 610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141595-53-1 | |
| Record name | BQ 610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ 610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


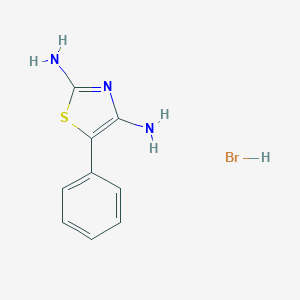
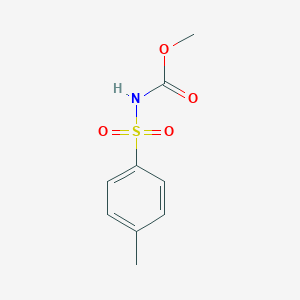
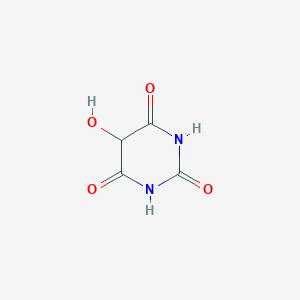
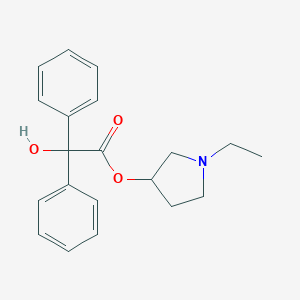
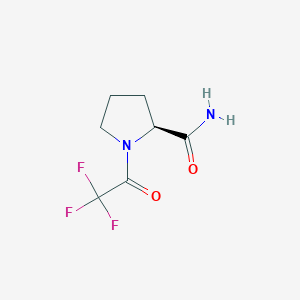
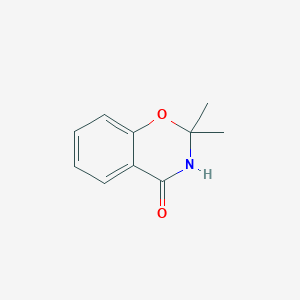
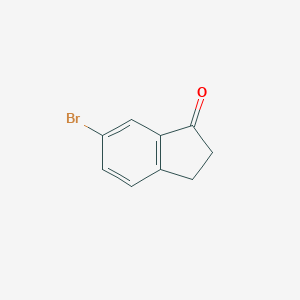
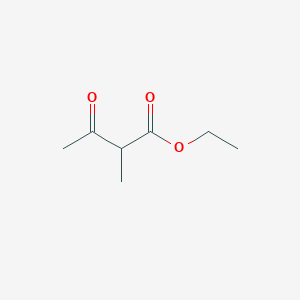

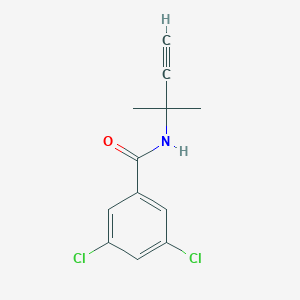
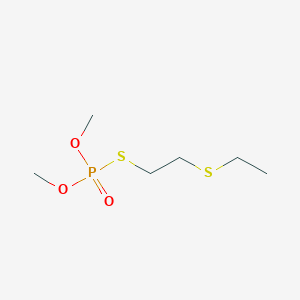


![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)
